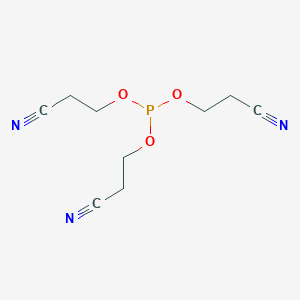
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position and an acetamide group at the 4th position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves the reaction of 5-fluorouracil with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-fluorouracil
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted at elevated temperatures, around 100-150°C, in the presence of a catalyst such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-(5-fluoro-2,4-dioxo-1,2-dihydropyrimidin-4-yl)acetamide.
Reduction: Formation of N-(5-fluoro-2-hydroxy-1,2-dihydropyrimidin-4-yl)acetamide.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in rapidly dividing cells, such as cancer cells. The fluorine atom at the 5th position enhances its binding affinity to the target enzymes, making it a potent inhibitor.
Comparación Con Compuestos Similares
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:
5-fluorouracil: A widely used anticancer drug with a similar pyrimidine structure but without the acetamide group.
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Another pyrimidine derivative with a benzamide group instead of an acetamide group.
5-fluorocytidine: A nucleoside analog with a similar fluorinated pyrimidine base.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
2711-88-8 |
|---|---|
Fórmula molecular |
C6H6FN3O2 |
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C6H6FN3O2/c1-3(11)9-5-4(7)2-8-6(12)10-5/h2H,1H3,(H2,8,9,10,11,12) |
Clave InChI |
QVYCPSLFHSYJLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=NC(=O)N1)F |
SMILES canónico |
CC(=O)NC1=C(C=NC(=O)N1)F |
Key on ui other cas no. |
2711-88-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)

![2,3-Dichlorobenzo[f]quinoxaline](/img/structure/B3189036.png)




![1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B3189069.png)
![Benzo[d][1,3]oxathiole](/img/structure/B3189073.png)


